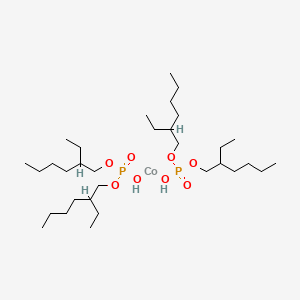
Bis(2-ethylhexyl) hydrogen phosphate;cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) hydrogen phosphate;cobalt: is an organophosphorus compound that is often used in various industrial and scientific applications. It is known for its unique chemical properties, which make it useful as a lubricant additive, antiwear additive, and surfactant . The compound has a quaternary structure and is also referred to as di(2-ethylhexyl) phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(2-ethylhexyl) hydrogen phosphate involves the esterification of 2-ethylhexanol with phosphorus oxychloride. The reaction is typically carried out in a reaction kettle with the following steps :
- Add phosphorus oxychloride and a catalyst to the reaction kettle.
- Slowly add 2-ethylhexanol to the mixture while maintaining the temperature between 10°C and 25°C.
- Stir the mixture for 1-3 hours to remove the generated HCl gas.
- Raise the temperature to 40-70°C and continue the reaction for 1-4 hours.
- Add an NaOH solution to the mixture, followed by washing, filtration, and distillation to obtain the final product.
Industrial Production Methods: In industrial settings, the production of bis(2-ethylhexyl) hydrogen phosphate follows a similar process but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphite compounds.
Substitution: The compound can undergo substitution reactions with various reagents to form new organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include phosphoric acid derivatives, phosphite compounds, and various substituted organophosphorus compounds .
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) hydrogen phosphate is used as a ligand in coordination chemistry and as an extractant for rare metals . It facilitates the transport of chromium(III) through activated composite membranes .
Biology and Medicine: In biological and medical research, the compound is used as a surfactant and emulsifier in various formulations .
Industry: Industrially, it is used as a lubricant additive and antiwear additive in various mechanical systems . It is also employed in the production of highly purified zirconium oxide from zircon mineral leach liquor .
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl) hydrogen phosphate involves its ability to form complexes with metal ions. This property makes it an effective extractant for rare metals and a useful ligand in coordination chemistry . The molecular targets include metal ions such as chromium(III), which it can transport through membranes .
Comparison with Similar Compounds
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
- Bis(2-ethylhexyl) phosphite
Comparison: Bis(2-ethylhexyl) hydrogen phosphate is unique due to its quaternary structure and its ability to form stable complexes with metal ions . Compared to tris(2-ethylhexyl) phosphate, it has different solubility and reactivity properties, making it suitable for specific applications in metal extraction and coordination chemistry .
Properties
CAS No. |
24828-46-4 |
|---|---|
Molecular Formula |
C32H70CoO8P2 |
Molecular Weight |
703.8 g/mol |
IUPAC Name |
bis(2-ethylhexyl) hydrogen phosphate;cobalt |
InChI |
InChI=1S/2C16H35O4P.Co/c2*1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,17,18); |
InChI Key |
HUTVYVAIYWKMRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


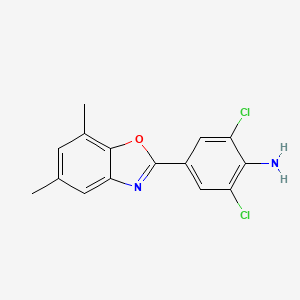
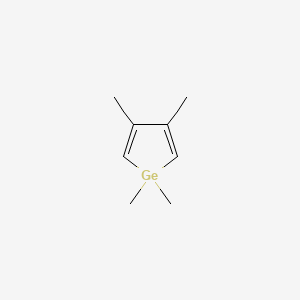
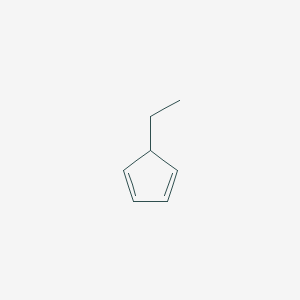
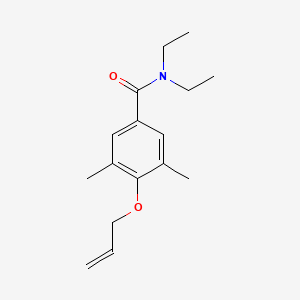

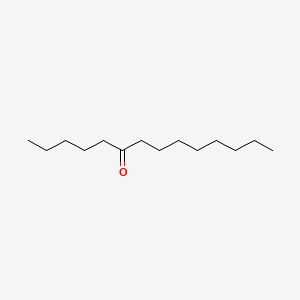

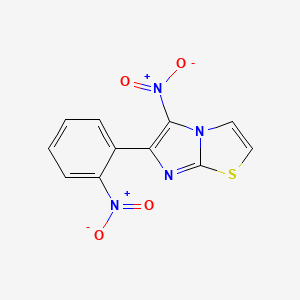
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)
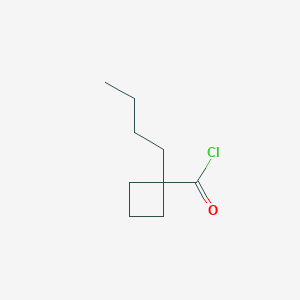

![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)

![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
